[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate
Description
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-14(25-17-8-3-2-4-9-17)21(23)24-13-16-12-20(27-22-16)19-11-15-7-5-6-10-18(15)26-19/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJCIMGIXMTEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=NOC(=C1)C2=CC3=CC=CC=C3O2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Intermediates
The target compound (C₂₁H₁₇NO₅, MW 363.36 g/mol) comprises three distinct moieties:
- 1-Benzofuran-2-yl group : A fused bicyclic system with oxygen heteroatom.
- 1,2-Oxazol-3-ylmethyl group : A five-membered aromatic ring containing nitrogen and oxygen.
- 2-Phenoxypropanoate ester : A propanoic acid derivative esterified with phenol.
Key intermediates for synthesis include:
Synthetic Routes and Methodologies
Route 1: Oxazole Ring Formation via Cycloaddition
Step 1: Synthesis of 1-Benzofuran-2-carbonyl Chloride
Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40°C, 4 h). Excess SOCl₂ is removed under vacuum to yield the acyl chloride (95% purity).
Step 2: Nitrile Oxide Generation and Cycloaddition
- Nitrile oxide precursor : Chlorooxime is prepared by reacting hydroxylamine with benzofuran-2-carbonyl chloride in pyridine.
- Cycloaddition : The nitrile oxide undergoes a Huisgen 1,3-dipolar cycloaddition with propargyl alcohol in toluene at 80°C for 12 h, catalyzed by Cu(I) (CuI, 10 mol%). This forms 5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethanol (yield: 78%).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | CuI (10 mol%) |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 78% |
Route 2: Esterification of Oxazole Alcohol
Step 1: Activation of 2-Phenoxypropanoic Acid
2-Phenoxypropanoic acid (1.2 eq) is activated using N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dry THF at 0°C for 1 h.
Step 2: Ester Bond Formation
The activated acid is reacted with 5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethanol (1.0 eq) in THF at 25°C for 24 h. The product is purified via silica gel chromatography (hexane/ethyl acetate 7:3) to yield the target ester (82% purity).
Optimization Data
| Parameter | Effect on Yield |
|---|---|
| DCC Equivalents | <1.5 eq: Incomplete |
| DMAP Loading | 0.1 eq optimal |
| Solvent Polarity | THF > DMF |
Alternative Approaches and Comparative Analysis
Solid-Phase Synthesis (Patent US6177564B1)
A polystyrene-supported selanylmethyl resin is used to anchor intermediates, enabling stepwise assembly. Key steps include:
- Resin functionalization : Swelling in DMSO followed by Cu(II)-ascorbate-mediated coupling with 4-azidopyridine.
- Cleavage : Treatment with TFA/water (95:5) releases the product (yield: 65%).
Advantages : Reduced purification steps.
Disadvantages : Lower yield compared to solution-phase methods.
One-Pot Tandem Cyclization-Esterification
A novel method combines oxazole formation and esterification in a single reactor:
Characterization and Validation
Spectroscopic Data
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Benzofuran-2-acid | 450 |
| Propargyl alcohol | 320 |
| DCC | 680 |
Environmental Impact
- Waste solvents : Toluene and THF are recycled via distillation (90% recovery).
- Cu catalyst : Removed via chelating resins to <1 ppm.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring, resulting in the formation of reduced oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzofuran and oxazole derivatives, which can exhibit different chemical and physical properties.
Scientific Research Applications
Chemistry: In organic synthesis, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for the development of enzyme inhibitors or receptor agonists/antagonists.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the materials science industry, this compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Benzoxazole derivatives: Compounds with antibacterial, antifungal, and anticancer activities.
Benzimidazole derivatives: Compounds with potential therapeutic applications in various diseases.
Uniqueness: The uniqueness of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate lies in its combined structural features, which allow for diverse chemical reactivity and potential applications across multiple fields. Its ability to undergo various chemical reactions and interact with different biological targets makes it a versatile compound for scientific research and industrial applications.
Biological Activity
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate is a complex organic compound with potential biological activities. Its structure includes a benzofuran moiety, an oxazole ring, and a phenoxypropanoate group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is C20H19NO5, and it features the following structural components:
| Component | Description |
|---|---|
| Benzofuran | A fused bicyclic aromatic compound |
| Oxazole | A five-membered heterocyclic compound |
| Phenoxypropanoate | An ester functional group |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. For instance:
- Study Findings : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It is hypothesized to inhibit key inflammatory mediators such as cytokines and prostaglandins.
- Mechanism : The proposed mechanism involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a crucial role in inflammatory responses.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties.
- Cell Line Studies : In vitro tests on cancer cell lines (e.g., HeLa and MCF7) showed that the compound induces apoptosis and inhibits cell proliferation at concentrations ranging from 10 to 50 µM.
Case Study 1: Antimicrobial Activity
A recent study involved testing the compound against a panel of bacterial strains. The results indicated that it inhibited bacterial growth effectively, particularly in multi-drug resistant strains.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential as an anti-inflammatory agent.
Research Findings Summary
| Biological Activity | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against various bacteria | MIC of 32 µg/mL for S. aureus |
| Anti-inflammatory | Inhibits NF-kB pathway | Reduced TNF-α and IL-6 levels |
| Anticancer | Induces apoptosis in cancer cells | IC50 values between 10 to 50 µM |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxypropanoate, and how are intermediates characterized?
- Methodological Answer : Synthesis often involves multi-step reactions, such as coupling benzofuran-oxazole scaffolds with phenoxypropanoate esters. For example, cascade [3,3]-sigmatropic rearrangements and aromatization strategies (used in benzofuran derivatives) can be adapted . Intermediates are characterized via NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity . Reaction conditions (e.g., anhydrous THF, NaH as a base) must be optimized to avoid side products .
Q. How is the structural integrity of the compound validated under varying experimental conditions?
- Methodological Answer : Stability studies should assess degradation under thermal, photolytic, and hydrolytic conditions. Use HPLC-MS to monitor decomposition products and FT-IR to track functional group integrity. For example, benzofuran derivatives are sensitive to oxidation; thus, inert atmospheres (N₂/Ar) are recommended during synthesis .
Q. What analytical techniques are critical for distinguishing stereoisomers or regioisomers in this compound?
- Methodological Answer : Chiral HPLC or capillary electrophoresis can resolve stereoisomers. For regioisomers, 2D NMR techniques (e.g., NOESY, HMBC) are essential to confirm spatial arrangements of substituents on the benzofuran-oxazole core .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in the synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict regioselectivity in oxazole-benzofuran coupling. For instance, electron-donating groups on benzofuran may direct electrophilic substitution at specific positions. Compare computational results with experimental X-ray crystallography data (if available) .
Q. What experimental designs are optimal for studying the compound’s environmental fate (e.g., biodegradation, photolysis)?
- Methodological Answer : Use split-plot designs to evaluate degradation pathways. For example:
- Main plots : Simulated sunlight (UV-Vis irradiation).
- Subplots : Aqueous vs. soil matrices.
- Analytical tools : LC-QTOF-MS to identify transformation products .
Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural elucidation?
- Methodological Answer : Re-examine sample purity via HPLC-DAD and repeat NMR experiments under varying temperatures or solvents. For example, dynamic rotational isomerism in phenoxypropanoate esters may cause anomalous NOE signals; variable-temperature NMR can clarify such ambiguities .
Q. What catalytic systems enhance the efficiency of benzofuran-oxazole coupling reactions?
- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu) or organocatalysts (e.g., proline derivatives) can improve yield and selectivity. For instance, asymmetric catalysis may be explored for chiral center formation in phenoxypropanoate esters .
Q. How do substituents on the benzofuran ring influence bioactivity or physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
